1-(4-fluorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide
Overview
Description
1-(4-fluorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide, also known as FUB-APINACA, is a synthetic cannabinoid compound that has gained attention in the scientific research community due to its potential therapeutic applications. Additionally, this paper will list future directions for further research on this compound.
Mechanism of Action
1-(4-fluorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide acts on the endocannabinoid system, specifically targeting the CB1 receptor. It functions as a full agonist, meaning it binds to the receptor and activates it to its full potential. This activation results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for the compound's psychoactive effects.
Biochemical and Physiological Effects
This compound has been shown to have similar effects to other synthetic cannabinoids, including euphoria, relaxation, and altered perception. It has also been found to have analgesic properties, making it a potential treatment for chronic pain. However, this compound has been associated with adverse effects such as tachycardia, hypertension, and respiratory depression.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-fluorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide in lab experiments is its potency. It is highly effective at activating the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, its adverse effects and potential for abuse make it a challenging compound to work with, and caution must be exercised when handling and administering it.
Future Directions
Future research on 1-(4-fluorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide could focus on its potential therapeutic applications, particularly in the treatment of chronic pain and drug addiction. Additionally, further studies could investigate the compound's mechanism of action and its effects on other systems in the body. Finally, research could explore the development of safer and more effective synthetic cannabinoids that could be used in medical settings.
Conclusion
In conclusion, this compound is a synthetic cannabinoid compound that has gained attention in the scientific research community due to its potential therapeutic applications. Its potency and ability to activate the CB1 receptor make it a useful tool for studying the endocannabinoid system, but caution must be exercised due to its adverse effects and potential for abuse. Future research on this compound could focus on its potential therapeutic applications, mechanism of action, and the development of safer and more effective synthetic cannabinoids.
Scientific Research Applications
1-(4-fluorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide has been studied for its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety, and depression. It has also been investigated as a potential treatment for drug addiction and withdrawal symptoms.
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c1-3-11-21(12-4-2)19(24)16-9-13-22(14-10-16)18(23)15-5-7-17(20)8-6-15/h5-8,16H,3-4,9-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKCQQHKQAVRKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.